Adaphostin

描述

属性

IUPAC Name |

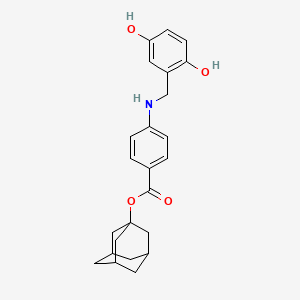

1-adamantyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-21-5-6-22(27)19(10-21)14-25-20-3-1-18(2-4-20)23(28)29-24-11-15-7-16(12-24)9-17(8-15)13-24/h1-6,10,15-17,25-27H,7-9,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZSUCFGHXQWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327719 | |

| Record name | Adaphostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241127-58-2 | |

| Record name | NSC 680410 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241127582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adaphostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Adaphostin: A Technical Guide for Researchers

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaphostin (NSC 680410) is a synthetic molecule belonging to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. It is structurally an adamantyl ester derivative of the tyrphostin AG957.[1] Initially developed as a specific inhibitor of the p210 Bcr-Abl tyrosine kinase, the oncoprotein driving chronic myeloid leukemia (CML), further research has revealed a broader and more complex mechanism of action.[2][3] This guide provides a comprehensive technical overview of this compound, focusing on its role as a tyrosine kinase inhibitor, its mechanism of action, relevant experimental data, and detailed protocols for its characterization.

Mechanism of Action

While initially designed to compete with peptide substrates of the Bcr-Abl kinase, a key characteristic of this compound's cytotoxic effect is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][4] This ROS production appears to be a central and upstream event that triggers a cascade of downstream signaling events, ultimately leading to apoptosis.[5]

The induction of ROS by this compound is observed in both Bcr-Abl-positive and Bcr-Abl-negative leukemia cell lines, indicating a mechanism that is not solely dependent on the inhibition of this specific kinase.[3][6] The antioxidant N-acetylcysteine (NAC) has been shown to block this compound-induced ROS generation and subsequent apoptosis, further solidifying the critical role of oxidative stress in its mode of action.[4]

Downstream of ROS production, this compound perturbs multiple critical signaling pathways. Notably, it leads to the inactivation of the pro-survival Raf-1/MEK/ERK and Akt signaling cascades.[5] Concurrently, it activates stress-related pathways, including the c-Jun N-terminal kinase (JNK) pathway.[5] These coordinated effects on cellular signaling culminate in mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases, leading to programmed cell death.[5]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K562 | Chronic Myeloid Leukemia (CML) | 13 | [2] |

| KBM5 | Chronic Myeloid Leukemia (CML) | 0.6 | [1] |

| KBM7 | Chronic Myeloid Leukemia (CML) | 0.3 | [1] |

| KBM5-R (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | 15.5 | [1] |

| KBM7-R (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | 5 | [1] |

| OCI/AML2 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 | [1][2] |

| OCI/AML3 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 | [1][2] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | >0.75 (for apoptosis induction) | [5] |

| U937 | Histiocytic Lymphoma | >0.75 (for apoptosis induction) | [5] |

| CLL B-cells (Primary) | Chronic Lymphocytic Leukemia (CLL) | 4.2 (average) | [4] |

Mandatory Visualization

Signaling Pathways Affected by this compound

References

- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Adaphostin: A Promising Agent for Overcoming Imatinib Resistance in Chronic Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Imatinib Resistance in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase activity is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes.

The advent of imatinib mesylate, a selective inhibitor of the BCR-ABL tyrosine kinase, revolutionized the treatment of CML. However, a significant portion of patients, particularly those in advanced stages of the disease, develop resistance to imatinib. The most common mechanism of resistance is the acquisition of point mutations within the ABL kinase domain, which either directly impair imatinib binding or stabilize the active conformation of the kinase, reducing the efficacy of the drug.[1][2][3] The T315I mutation, often referred to as the "gatekeeper" mutation, is notoriously resistant to imatinib and subsequent generations of tyrosine kinase inhibitors (TKIs).[4] This has spurred the search for novel therapeutic agents with alternative mechanisms of action to effectively treat imatinib-resistant CML.

Adaphostin: A Novel Tyrphostin with a Unique Mechanism of Action

This compound (NSC 680410) is a tyrphostin, a class of compounds that inhibit tyrosine kinases.[5] Originally designed to compete with peptide substrates of the BCR-ABL kinase, subsequent research has revealed a multifaceted mechanism of action that circumvents classical TKI resistance pathways.[5][6]

Dual Mechanism of Action: ROS Induction and BCR-ABL Downregulation

The primary mechanism by which this compound induces cytotoxicity in CML cells is through the generation of reactive oxygen species (ROS).[6][7] This increase in intracellular ROS leads to oxidative stress, triggering a cascade of events that culminate in apoptosis.[6][8] Crucially, this ROS-dependent cell death is effective in CML cells harboring various BCR-ABL1 mutations, including the highly resistant T315I mutation.[8]

In addition to inducing oxidative stress, this compound has also been shown to downregulate the protein levels of both wild-type and mutant BCR-ABL.[8] This dual action of promoting apoptosis through ROS and reducing the levels of the oncoprotein driver makes this compound a compelling candidate for overcoming imatinib resistance.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound against various CML cell lines, including those resistant to imatinib.

Table 1: IC50 Values of this compound in CML Cell Lines

| Cell Line | Imatinib Sensitivity | BCR-ABL Status | This compound IC50 (µM) | Reference |

| K562 | Sensitive | p210 BCR-ABL | 13 | [9] |

| KBM5 | Sensitive | p210 BCR-ABL | 0.5 - 1.0 | [9] |

| KBM7 | Sensitive | p210 BCR-ABL | 0.5 - 1.0 | [9] |

| KBM5-R | Resistant | p210 BCR-ABL (Point Mutation) | ~1.3 | [8] |

| KBM7-R | Resistant | p210 BCR-ABL (Gene Amplification) | ~1.3 | [8] |

| Ba/F3 p210 | Sensitive | Wild-type p210 BCR-ABL | Not explicitly stated, but sensitive | [8] |

| Ba/F3 T315I | Resistant | T315I mutant BCR-ABL | Sensitive | [8] |

| Ba/F3 E255K | Resistant | E255K mutant BCR-ABL | Sensitive | [8] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (µM) | Exposure Time (h) | % Apoptotic Cells | Reference |

| Z33R (Imatinib-Resistant) | 0.5 | 24 | 40% | [8] |

| Z33 (Parental) | 10 | 24 | ~40% | [8] |

| KBM5R (Imatinib-Resistant) | 1 | 24 | Statistically significant increase | [8] |

| KBM7R (Imatinib-Resistant) | 1 | 24 | Statistically significant increase | [8] |

| Ba/F3 p210 | 5, 10, 20 | 24 | >40% (with Imatinib) | [8] |

| Ph+ clinical isolates | Increasing concentrations | - | Dose-dependent increase | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.

Caption: this compound's dual mechanism of action in CML cells.

References

- 1. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Adaphostin's effect on Bcr-Abl negative cell lines

An In-depth Technical Guide on the Effects of Adaphostin on Bcr-Abl Negative Cell Lines

Introduction

This compound, a tyrphostin derivative, was initially developed as a tyrosine kinase inhibitor targeting the Bcr-Abl oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML). However, subsequent research has revealed that its cytotoxic effects are not exclusive to Bcr-Abl positive cells and extend to a variety of Bcr-Abl negative cancer cell lines.[1][2][3] The primary mechanism of action in these cells is independent of Bcr-Abl kinase inhibition and is instead mediated by the generation of reactive oxygen species (ROS).[2][3] This guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and experimental methodologies related to this compound's activity in Bcr-Abl negative cancer cells, intended for researchers and professionals in drug development.

Quantitative Effects of this compound on Bcr-Abl Negative Cell Lines

This compound demonstrates significant anti-proliferative activity against various Bcr-Abl negative myeloid leukemia and solid tumor cell lines. Its efficacy is comparable in both Bcr-Abl positive and negative leukemic cells, indicating a broad spectrum of activity.[1]

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| OCI/AML2 | Acute Myeloid Leukemia (Erythroleukemia) | Cell Proliferation | IC50 | ~0.5–1.0 µM | [1] |

| OCI/AML3 | Acute Myeloid Leukemia (AML M2) | Cell Proliferation | IC50 | ~0.5–1.0 µM | [1] |

| PC-3 | Prostate Cancer | Cell Proliferation | G1 Arrest | Concentration-dependent | [4] |

Table 1: Summary of this compound's Quantitative Effects. This table summarizes the 50% inhibitory concentration (IC50) and other effects of this compound on various Bcr-Abl negative cell lines.

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound-induced cytotoxicity in both Bcr-Abl positive and negative cells is the rapid induction of intracellular ROS, such as superoxide and hydrogen peroxide.[1][2] This oxidative stress is a critical event that precedes and triggers downstream apoptotic signaling. The antioxidant N-acetylcysteine (NAC) has been shown to abrogate the DNA damage and apoptosis induced by this compound, confirming the central role of ROS.[2]

ROS-Mediated Apoptosis

The generation of ROS by this compound initiates a cascade of events leading to programmed cell death. This process involves multiple stress-related signal transduction pathways. In leukemia cells, this includes the activation of the c-Jun N-terminal kinase (JNK) pathway and the inactivation of cytoprotective pathways like extracellular signal-regulated kinase (ERK1/2) and Akt.[5]

Caption: this compound-induced ROS signaling pathway leading to apoptosis.

Cell Cycle Arrest in Solid Tumors

In addition to inducing apoptosis, this compound can cause cell cycle arrest in some Bcr-Abl negative solid tumor cells. In the PC-3 prostate cancer cell line, this compound induces a G1 phase arrest.[4] This effect is mediated by the activation of p38 MAPK, which is regulated by the hepatocyte growth factor receptor, c-Met. The G1 arrest is characterized by an increased expression of the cell cycle inhibitors p21 and p27, and a corresponding decrease in G1-specific cyclins (A, D1, D3) and cyclin-dependent kinases (CDK4, CDK6), ultimately leading to reduced phosphorylation of the retinoblastoma protein (Rb).[4]

Caption: this compound-induced G1 cell cycle arrest pathway in PC-3 cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections describe key experimental protocols cited in the literature.

Cell Lines and Culture

-

OCI/AML2 and OCI/AML3: These human AML cell lines are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Calf Serum (FCS).[1]

-

PC-3: This human prostate cancer cell line is maintained in appropriate media as per standard cell culture protocols.

-

All cell lines are maintained at 37°C in a humidified atmosphere containing 5% CO2.[1]

Cell Viability and Proliferation Assay (MTS Assay)

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is commonly used to measure cell viability.

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density.

-

Drug Treatment: Expose cells to a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Caption: Standard experimental workflow for an MTS cell viability assay.

Detection of Intracellular ROS

The generation of intracellular peroxides can be quantified using fluorescent probes like CM-H2DCFDA.

-

Cell Treatment: Treat cells with this compound for a short duration (e.g., 1.5 hours).

-

Staining: Stain the cells with CM-H2DCFDA dye.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the level of intracellular ROS.[2]

Apoptosis Assessment

Apoptosis is often quantified by measuring DNA fragmentation using propidium iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Expose cells to this compound for a defined period (e.g., 24 hours).

-

Cell Fixation: Harvest and fix the cells in ethanol.

-

PI Staining: Stain the cells with a solution containing PI and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells. Apoptotic cells will appear in the sub-G1 peak due to DNA fragmentation.[2]

Conclusion

This compound exhibits significant and selective cytotoxic activity against Bcr-Abl negative myeloid leukemia and prostate cancer cell lines.[1][4] Its mechanism of action is primarily driven by the induction of oxidative stress through the generation of reactive oxygen species, which subsequently triggers apoptosis or cell cycle arrest via distinct signaling pathways.[2][4][5] This Bcr-Abl independent activity underscores this compound's potential as a broad-spectrum anticancer agent, warranting further investigation for clinical applications beyond CML. The methodologies and data presented in this guide provide a foundational resource for researchers exploring the therapeutic potential of this compound in a wider range of malignancies.

References

- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of this compound-mediated G1 arrest in prostate cancer (PC-3) cells: signaling events mediated by hepatocyte growth factor receptor, c-Met, and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Adaphostin as a Potential Therapeutic Agent for Acute Myel-oid Leukemia (AML): A Technical Guide

Executive Summary: Acute Myeloid Leukemia (AML) remains a clinically challenging hematological malignancy characterized by significant heterogeneity and frequent therapeutic resistance. This guide explores the preclinical evidence for Adaphostin, a tyrphostin derivative, as a potential therapeutic agent for AML. Originally developed as a Bcr-Abl tyrosine kinase inhibitor, this compound's primary mechanism of action is now understood to be the induction of profound oxidative stress through the generation of reactive oxygen species (ROS).[1][2] This ROS-dependent cytotoxicity is effective in both Bcr-Abl-positive and Bcr-Abl-negative leukemia cells, making it a promising candidate for AML, which is typically Bcr-Abl-negative.[3][4] this compound triggers apoptosis by modulating multiple key signaling pathways, including the MAPK and Akt cascades, and demonstrates significant, selective cytotoxicity against primary AML patient cells while sparing normal hematopoietic progenitors.[1][4][5] This document summarizes the mechanistic underpinnings, preclinical efficacy, and relevant experimental methodologies to provide a comprehensive technical overview for researchers and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal cells that accumulate in the bone marrow and interfere with normal hematopoiesis. For decades, the standard of care has been intensive chemotherapy, but outcomes remain poor for many patients, underscoring the urgent need for novel therapeutic strategies that can overcome resistance and target the disease's biological drivers.[6][7]

This compound (NSC 680410) is a synthetic adamantyl ester derivative of the tyrphostin AG957.[2] Tyrphostins were initially designed as inhibitors of protein tyrosine kinases.[3] this compound was specifically developed to inhibit the Bcr-Abl kinase by competing with its peptide substrate binding site, a mechanism distinct from the ATP-competitive inhibition of agents like imatinib.[1][3] However, subsequent research revealed that its potent antileukemic activity is not restricted to Bcr-Abl-positive cells and is primarily driven by a mechanism independent of Bcr-Abl expression, positioning it as a molecule of interest for other leukemias, including AML.[2][3]

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism, with the generation of reactive oxygen species (ROS) being the central event. This primary action leads to the modulation of numerous downstream signaling pathways, culminating in apoptosis.

Primary Mechanism: Induction of Oxidative Stress

The principal mode of this compound-mediated cytotoxicity is the rapid induction of intracellular ROS, such as superoxide and peroxide.[1][2] This increase in oxidative stress is observed in both Bcr-Abl-positive and Bcr-Abl-negative leukemia cells, confirming that this effect is independent of the Philadelphia chromosome status.[3][4] The production of ROS leads to subsequent DNA strand breaks and a classical DNA damage response.[2] The critical role of oxidative stress is demonstrated by experiments where antioxidants like N-acetylcysteine (NAC) significantly blunt this compound-induced apoptosis, while depleting glutathione with buthionine sulfoximine (BSO) enhances its toxicity.[2]

Modulation of Kinase Signaling Pathways

Secondary to the massive generation of ROS, this compound perturbs multiple intracellular signaling cascades that are critical for cell survival and proliferation.[1][8]

-

Inhibition of Pro-Survival Pathways: this compound leads to the inactivation of key cytoprotective signaling cascades, including the Raf-1/MEK/ERK and the PI3K/Akt pathways.[5][8] Downregulation of these pathways removes crucial survival signals, thereby lowering the threshold for apoptosis.

-

Activation of Stress-Activated Pathways: Concurrently, this compound activates stress-related pathways, most notably the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8] Activation of these cascades is a well-established cellular response to oxidative stress and contributes directly to the initiation of apoptosis.

-

Downregulation of Bcr-Abl: In Bcr-Abl-positive cells, this compound also causes a dose-related downregulation of Bcr-Abl protein levels, which occurs within the first six hours of treatment.[1] However, its potent activity in AML cells confirms this is not its sole or primary mechanism.[2]

Induction of Apoptosis

The culmination of ROS production and signal pathway modulation is the efficient induction of apoptosis.[3] This process is characterized by:

-

Mitochondrial Injury: Pronounced release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[8]

-

Caspase Activation: Activation of initiator caspases (caspase-9, caspase-8) and executioner caspases (caspase-3, caspase-7).[1][8]

-

Regulation of Bcl-2 Family Proteins: this compound treatment can lead to the downregulation of anti-apoptotic proteins like Bcl-2.[1] While the levels of Mcl-1 and Bcl-xL may transiently increase, they are ultimately downregulated following caspase activation.[1]

References

- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. scientificarchives.com [scientificarchives.com]

- 7. Acute myeloid leukemia (AML) treatment | Blood Cancer United [bloodcancerunited.org]

- 8. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies and Development of Adaphostin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of Adaphostin (NSC 680410), a tyrphostin analog. The document details its mechanism of action, summarizes key quantitative findings from preclinical studies, outlines experimental methodologies, and visualizes the critical signaling pathways involved in its activity.

Introduction

This compound, an adamantyl ester of AG957, was initially developed as a Bcr/Abl tyrosine kinase inhibitor.[1] It was designed to compete with peptide substrates rather than adenosine triphosphate (ATP), distinguishing its mechanism from that of imatinib.[2][3] However, subsequent research revealed that its primary mode of cytotoxicity is not solely dependent on Bcr/Abl inhibition but is strongly linked to the induction of oxidative stress.[2][4] This unique mechanism has demonstrated efficacy in imatinib-resistant leukemia models, highlighting its potential as a therapeutic agent.[5][6][7]

Mechanism of Action

The primary mechanism of action of this compound is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[4][6][7][8] This ROS-dependent cytotoxicity has been observed in both Bcr/Abl-positive and Bcr/Abl-negative leukemia cell lines.[5][8] Key events in this compound's mechanism include:

-

Induction of ROS: this compound treatment leads to a rapid increase in intracellular peroxide levels.[4][5]

-

Mitochondrial Dysfunction: The induced oxidative stress contributes to the loss of mitochondrial membrane potential.[8]

-

Apoptosis Induction: The culmination of these events is the activation of the apoptotic cascade.[4][9]

-

Downregulation of Bcr/Abl: In Bcr/Abl-positive cells, this compound also induces the downregulation of the Bcr/Abl protein, an effect that appears to be independent of its ROS-generating capabilities.[5]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from early preclinical evaluations of this compound across various leukemia cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Human Leukemia Cell Lines

| Cell Line | Type | IC50 (µM) | Noteworthy Characteristics |

| K562 | CML (Ph+) | 13 | |

| KBM5 | CML (Ph+) | 0.5 - 1.0 | |

| KBM5-R | CML (Ph+, Imatinib-Resistant) | - | Showed significant cross-resistance to this compound |

| KBM7 | CML (Ph+) | 0.5 - 1.0 | |

| KBM7-R | CML (Ph+, Imatinib-Resistant) | - | Showed significant cross-resistance to this compound |

| OCI/AML2 | AML (Ph-) | 0.5 - 1.0 | |

| OCI/AML3 | AML (Ph-) | 0.5 - 1.0 | |

| Jurkat | ALL (Ph-) | - | Susceptible to this compound-induced apoptosis |

| U937 | AML (Ph-) | - | Susceptible to this compound-induced apoptosis |

Table 2: Synergistic Apoptosis with Proteasome Inhibitors in Jurkat Cells

| Treatment | Concentration | % Apoptotic Cells (24h) |

| This compound | 400 nM | ~10-20% |

| MG-132 | 150 or 200 nM | ~10-20% |

| This compound + MG-132 | 400 nM + 150/200 nM | ~70-80% |

Data sourced from[1].

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Dose | Route | Key Pharmacokinetic Parameters |

| Mice | 50 mg/kg (150 mg/m²) | IV | t1/2: 1.1, 9.1, and 41.2 min; Cl(tb): 0.411 L/(min·m²); V(dss): 24.6 L/m²; AUC: 927 µM·min |

| Rats | 50 mg/kg (300 mg/m²) | IV | t1/2: 1.8, 10.6, and 136 min; Cl(tb): 0.466 L/(min·m²); V(dss): 8.0 L/m²; AUC: 1,161 µM·min |

| Dogs | 7.5 mg/kg (150 mg/m²) | IV | t1/2α: 6.0 and 9.8 min; t1/2β: 40.6 and 66.2 min; Cl(tb): 0.565 and 0.852 L/(min·m²); AUC: 673 and 446 µM·min |

Data sourced from[10].

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

4.1. Cell Culture

-

Cell Lines: Human leukemia cell lines (e.g., Jurkat, U937, K562, KBM5, OCI/AML2, OCI/AML3) were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.[2][3][9]

-

Incubation: Cells were maintained at 37°C in a humidified atmosphere containing 5% CO2.[3]

4.2. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: Apoptosis was quantified by flow cytometry using Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

DNA Fragmentation Analysis: DNA fragmentation, a hallmark of apoptosis, was assessed by culturing cells with the drug for a specified time, followed by analysis of DNA content.[5]

4.3. Measurement of Reactive Oxygen Species (ROS) Generation

-

Flow Cytometry with Dihydroethidium (DHE) or Dichlorodihydrofluorescein Diacetate (DCFH-DA): Cells were treated with this compound, followed by incubation with DHE or DCFH-DA. The fluorescence of the oxidized probes (ethidium or DCF) was then measured by flow cytometry to quantify intracellular ROS levels.[8]

4.4. Western Blot Analysis

-

Cell Lysis: After drug treatment, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors.[3][8]

-

Protein Quantification: Protein concentrations of the lysates were determined using a standard assay (e.g., BCA protein assay).[3]

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[8]

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, signaling proteins), followed by incubation with HRP-conjugated secondary antibodies.[8]

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]

4.5. Clonogenic Assay

-

Cell Plating: Mononuclear cells from bone marrow were plated in a complete methylcellulose medium containing recombinant cytokines.[3]

-

Drug Treatment: this compound was added at various concentrations.[3]

-

Colony Counting: The number of colony-forming units (aggregates of >50 cells) was counted after 8 days of culture.[3]

Signaling Pathways and Visualizations

This compound's induction of oxidative stress leads to the modulation of several key signaling pathways that regulate cell survival and apoptosis.

5.1. This compound-Induced Apoptotic Signaling

This compound initiates a cascade of events beginning with ROS generation, which in turn affects multiple downstream signaling pathways critical for cell fate. The diagram below illustrates the central role of ROS in mediating this compound's effects.

References

- 1. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical pharmacology of the novel antitumor agent this compound, a tyrphostin analog that inhibits bcr/abl - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Treatment of Cells with Adaphostin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaphostin (NSC 680410) is a tyrphostin derivative initially designed as a Bcr/Abl tyrosine kinase inhibitor.[1] Subsequent research has revealed its primary mechanism of action involves the generation of reactive oxygen species (ROS), leading to cytotoxicity in a broad range of cancer cell lines, independent of their Bcr/Abl status.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound, including its preparation, treatment of cell cultures, and subsequent analysis of its effects. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of this compound in various cancer cell models.

Mechanism of Action

This compound's primary mode of action is the induction of oxidative stress through the production of intracellular ROS, such as superoxide and hydrogen peroxide.[1][2][3] This increase in ROS triggers a cascade of downstream events, including:

-

Induction of Apoptosis: this compound induces apoptosis in a dose- and time-dependent manner.[1][2] This is often associated with the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.[2][4]

-

Modulation of Signaling Pathways: The increase in ROS affects multiple signaling pathways. It has been shown to inactivate pro-survival pathways like Raf/MEK/ERK and Akt, while activating stress-related pathways such as JNK and p38 MAPK.[5][6]

-

Downregulation of Bcr/Abl: In Bcr/Abl-positive cells, this compound can lead to the downregulation of the Bcr/Abl oncoprotein.[4][7]

The cytotoxicity of this compound is not restricted to chronic myeloid leukemia (CML) cells but has also been observed in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and glioblastoma cells.[1][3][5]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the effective concentration range in your experimental system.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| KBM5 | Chronic Myeloid Leukemia (Ph+) | 0.5 - 1.0 | 72 | [1][2] |

| KBM7 | Chronic Myeloid Leukemia (Ph+) | 0.5 - 1.0 | 72 | [1][2] |

| K562 | Chronic Myeloid Leukemia (Ph+) | 13 | 72 | [1][2] |

| OCI/AML2 | Acute Myeloid Leukemia (Ph-) | 0.5 - 1.0 | 72 | [1][2] |

| OCI/AML3 | Acute Myeloid Leukemia (Ph-) | 0.5 - 1.0 | 72 | [1][2] |

| Jurkat | T-cell Leukemia | 0.017 - 0.216 | Not Specified | [7] |

| U937 | Histiocytic Lymphoma | Not Specified | Not Specified | [5] |

| KBM5-R (Imatinib-resistant) | Chronic Myeloid Leukemia (Ph+) | ~1.3 | 72 | [2] |

| KBM7-R (Imatinib-resistant) | Chronic Myeloid Leukemia (Ph+) | ~1.3 | 72 | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (NSC 680410)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10 mM.

-

For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 395.5 g/mol ), dissolve 3.955 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

In Vitro Treatment of Cells

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., Iscove's Modified Dulbecco's Medium, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sterile culture plates (e.g., 96-well, 6-well)

-

This compound stock solution

Protocol:

-

Culture the cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Seed the cells in culture plates at an appropriate density. For example, for cell viability assays in 96-well plates, a density of 0.4 x 10^6 cells/mL for cell lines and 1.0 x 10^6 cells/mL for primary leukemic cells has been used.[2]

-

Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours.

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (e.g., 0.1% DMSO).

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTS Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)[2]

-

Microplate reader

Protocol:

-

Following the this compound treatment period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[8]

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.[8]

-

Measure the absorbance at 490 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

After treatment, harvest the cells (including floating cells for adherent cultures) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-ERK, p-Akt, cleaved caspase-3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[10]

-

Scrape the cells and collect the lysate.[10]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: this compound-induced signaling cascade.

Caption: In vitro experimental workflow.

References

- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Post-Adaphostin Exposure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis in cell lines following treatment with Adaphostin, a tyrphostin tyrosine kinase inhibitor. The primary method of analysis is flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Introduction to this compound and Apoptosis

This compound (NSC 680410) is an investigational antileukemic agent that has been shown to induce apoptosis in various cancer cell lines, including those resistant to other treatments.[1][2][3][4] Its mechanism of action is primarily linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][3][5] This oxidative stress triggers a cascade of downstream events, including mitochondrial dysfunction, activation of caspase cascades, and modulation of key cell survival and stress-related signaling pathways.[1][6][7][8] Notably, this compound can induce apoptosis independently of Bcr/Abl kinase inhibition, making it a candidate for overcoming resistance to drugs like imatinib.[2][3][4]

Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. By using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nucleotide-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells), we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the anticipated quantitative data from flow cytometric analysis of cells treated with this compound. The data is hypothetical and serves as an example of expected results based on published literature.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in Leukemia Cells (e.g., Jurkat)

| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Control) | 95 ± 2 | 3 ± 1 | 2 ± 1 |

| 0.5 | 80 ± 3 | 12 ± 2 | 8 ± 2 |

| 1.0 | 65 ± 4 | 20 ± 3 | 15 ± 3 |

| 2.5 | 40 ± 5 | 35 ± 4 | 25 ± 4 |

| 5.0 | 20 ± 4 | 45 ± 5 | 35 ± 5 |

Table 2: Time-Course of Apoptosis Induction by this compound (e.g., 2.5 µM in Leukemia Cells)

| Time Post-Treatment (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 | 95 ± 2 | 3 ± 1 | 2 ± 1 |

| 6 | 70 ± 4 | 20 ± 3 | 10 ± 2 |

| 12 | 50 ± 5 | 30 ± 4 | 20 ± 3 |

| 24 | 30 ± 4 | 40 ± 5 | 30 ± 4 |

| 48 | 15 ± 3 | 35 ± 4 | 50 ± 5 |

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the key signaling events initiated by this compound, leading to apoptosis.

Experimental Protocols

Materials and Reagents

-

This compound (NSC 680410)

-

Cell line of interest (e.g., Jurkat, K562, or other leukemia cell lines)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Dimethyl sulfoxide (DMSO) for this compound stock solution

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

-

Microcentrifuge tubes

-

Cell culture plates (e.g., 6-well or 12-well)

Experimental Workflow Diagram

Detailed Protocol

-

Cell Seeding and Culture:

-

Seed cells in a suitable culture plate at a density that will allow for logarithmic growth during the experiment (e.g., 1 x 106 cells/mL).

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow them to acclimate.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

-

Treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 2.5, 5.0 µM) for different time points (e.g., 6, 12, 24, 48 hours).

-

Include a vehicle control (DMSO-treated cells) for each time point.

-

-

Cell Harvesting:

-

For suspension cells, gently pipette the cells and transfer them to microcentrifuge tubes.

-

For adherent cells, collect the supernatant containing floating (potentially apoptotic) cells, then detach the adherent cells using a gentle cell scraper or trypsin. Combine the floating and adherent cells.[9][10]

-

Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at room temperature.

-

-

Washing:

-

Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Centrifuge the cells again, discard the supernatant.

-

-

Staining with Annexin V and PI:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately, or within one hour of staining.

-

Set up appropriate compensation controls using single-stained samples (Annexin V only and PI only) to correct for spectral overlap.

-

Use unstained cells to set the baseline fluorescence.

-

Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

-

-

Data Analysis:

-

Create a dot plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).

-

Gate the cell populations into four quadrants:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells (often a smaller population)

-

-

Calculate the percentage of cells in each quadrant for each treatment condition and time point.

-

References

- 1. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. scispace.com [scispace.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

Application Notes and Protocols for Western Blot Analysis of Protein Expression in Adaphostin-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaphostin (NSC 680410) is a tyrphostin derivative that has demonstrated significant cytotoxic effects against various leukemia cell lines.[1][2] Initially investigated as a BCR-ABL tyrosine kinase inhibitor, subsequent research has revealed a more complex mechanism of action primarily driven by the induction of oxidative stress.[3][4] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on protein expression in cancer cell lines.

Mechanism of Action of this compound

This compound's primary mechanism involves the generation of reactive oxygen species (ROS), which leads to a cascade of cellular events culminating in apoptosis.[3] This ROS production is a key upstream event that triggers downstream signaling perturbations. Notably, this compound has been shown to induce the downregulation of the BCR-ABL oncoprotein, a hallmark of chronic myeloid leukemia (CML).[4] Furthermore, this compound treatment impacts critical cell survival and proliferation pathways, including the Raf-1/MEK/ERK and Akt signaling cascades. The induction of apoptosis is confirmed by the cleavage of key apoptotic markers such as PARP.

Data Presentation: Effects of this compound on Protein Expression

The following table summarizes the observed changes in the expression and phosphorylation status of key proteins in leukemia cells following treatment with this compound, as determined by Western blot analysis from various studies.

| Cell Line(s) | Protein | Treatment Conditions (this compound) | Observed Change | Reference(s) |

| K562 | BCR-ABL | 10 µM for up to 6 hours | ↓ Decreased protein levels | [1] |

| KBM5, OCI/AML3 | Tyrosine Phosphorylation (multiple proteins) | 2 µM or 5 µM for 3 or 6 hours | Modulated (both increases and decreases) | [1] |

| Jurkat, U937 | Raf-1 | ≥0.75 µM for ≥6 hours | ↓ Downregulation | |

| Jurkat, U937 | p-MEK1/2 | ≥0.75 µM for ≥6 hours | ↓ Inactivation | |

| Jurkat, U937 | p-ERK | ≥0.75 µM for ≥6 hours | ↓ Inactivation | |

| Jurkat, U937 | p-Akt | ≥0.75 µM for ≥6 hours | ↓ Inactivation | |

| CLL B cells | Cleaved PARP | 2.5 µM for up to 48 hours | ↑ Increased cleavage | |

| KBM5, OCI/AML3 | Bcl-2 | 2 µM or 5 µM for 3 or 6 hours | ↔ No significant variation | [1] |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound-induced signaling cascade.

Experimental Workflow for Western Blot Analysis

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for the K562 chronic myeloid leukemia cell line.

Materials:

-

K562 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (NSC 680410)

-

Dimethyl sulfoxide (DMSO)

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in suspension culture and subculture every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

Seed K562 cells in 6-well plates at a density of 5x10^5 cells/mL.

-

Treat the cells with the desired concentration of this compound (e.g., 5 µM or 10 µM) for the specified time (e.g., 3, 6, 12, or 24 hours). An equivalent volume of DMSO should be added to the control wells.

-

Following treatment, harvest the cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and proceed to cell lysis.

Western Blot Protocol

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

SDS-PAGE gels (e.g., 4-15% gradient gels)

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

1. Cell Lysis and Protein Quantification: a. Resuspend the washed cell pellet in 100-200 µL of ice-cold RIPA buffer. b. Incubate on ice for 30 minutes with intermittent vortexing. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant (protein extract) to a new pre-chilled tube. e. Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.

2. Sample Preparation: a. Based on the protein concentration, dilute the lysates to ensure equal protein loading (typically 20-40 µg per lane). b. Add 1/4 volume of 4x Laemmli Sample Buffer to each lysate. c. Boil the samples at 95-100°C for 5 minutes.

3. SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific and should be optimized. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. d. Perform densitometry analysis on the resulting bands to quantify the relative protein expression levels. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

References

- 1. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Determining the IC50 of Adaphostin in Cancer Cell Lines

Introduction

Adaphostin (NSC 680410) is a tyrphostin, or tyrosine kinase inhibitor, originally designed to inhibit the Bcr/Abl tyrosine kinase by targeting the peptide substrate binding site.[1][2] While it shows activity against the p210bcr/abl fusion protein (IC50 = 14 µM), subsequent research has revealed that its cytotoxic effects are not exclusively dependent on Bcr/Abl inhibition.[1][3] The primary mechanism of action for this compound involves the generation of intracellular reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which triggers apoptosis.[1][4][5] This ROS-dependent mechanism allows this compound to be effective against a range of cancer cell lines, including those that are Philadelphia chromosome (Ph)-positive and Ph-negative, as well as imatinib-resistant leukemia cells.[1][4]

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any cytotoxic agent. This value represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%. It serves as a quantitative measure of the drug's potency and is essential for comparing its efficacy across different cell lines and against other compounds. These application notes provide a comprehensive protocol for determining the IC50 of this compound in various cancer cell lines using a standard cell viability assay.

Mechanism of Action

This compound induces apoptosis in cancer cells through a multi-faceted signaling cascade. The process is initiated by a significant increase in intracellular ROS.[1][4] This oxidative stress acts as an upstream trigger for the perturbation of multiple signal transduction pathways.[6] Key events include the inactivation of cytoprotective pathways such as Raf-1/MEK/ERK and Akt, and the simultaneous activation of stress-related pathways like c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][6] These signaling changes lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, culminating in programmed cell death.[6] Notably, this compound has demonstrated the ability to overcome imatinib resistance in chronic myeloid leukemia (CML) models, including cells with the T315I mutation, making it a compound of significant interest.[4]

Quantitative Data Summary

The potency of this compound varies across different cancer cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| K562 | Chronic Myeloid Leukemia (CML) | 13 µM | 72 h | [1][2] |

| KBM5 | Chronic Myeloid Leukemia (CML) | 0.5 - 1.0 µM | 72 h | [1][2] |

| KBM7 | Chronic Myeloid Leukemia (CML) | 0.5 - 1.0 µM | 72 h | [1][2] |

| KBM5-R | Imatinib-Resistant CML | ~1.3 µM | 72 h | [1] |

| KBM7-R | Imatinib-Resistant CML | ~1.3 µM | 72 h | [1] |

| OCI/AML2 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 µM | 72 h | [1][2] |

| OCI/AML3 | Acute Myeloid Leukemia (AML) | 0.5 - 1.0 µM | 72 h | [1][2] |

| suDHL1 | Anaplastic Large Cell Lymphoma | 0.5 µM | 24 h | [7] |

| Jurkat | T-cell Leukemia | ≥ 0.75 µM (induces apoptosis) | ≥ 6 h | [6] |

| U937 | Histiocytic Lymphoma | ≥ 0.75 µM (induces apoptosis) | ≥ 6 h | [6] |

Experimental Protocols

Protocol 1: Determination of this compound IC50 using the MTT Assay

This protocol details the steps for assessing cell viability in adherent cancer cell lines treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials and Equipment:

-

This compound (NSC 680410)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4[8]

-

MTT solvent/solubilization solution (e.g., 100% DMSO or isopropanol with 0.04 N HCl)[8][10]

-

Sterile 96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Multichannel pipette

Procedure:

1. Preparation of Reagents:

-

This compound Stock Solution: Prepare a 20 mM stock solution of this compound in sterile DMSO.[1] Store aliquots at -20°C or -80°C, protected from light.[3]

-

This compound Working Solutions: On the day of the experiment, perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50.

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[9] Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C, protected from light.[8]

2. Cell Seeding:

-

Culture the selected cancer cell line until it reaches the logarithmic growth phase.

-

Trypsinize (for adherent cells) and count the cells.

-

Adjust the cell suspension concentration with complete culture medium.

-

Seed the cells into a 96-well plate at an optimal density (typically 3,000-10,000 cells/well in a 100 µL volume).[8][10] The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the incubation period.

-

Incubate the plate overnight in a CO2 incubator to allow for cell attachment.[10]

3. Drug Treatment:

-

After overnight incubation, carefully remove the medium.

-

Add 100 µL of medium containing the various concentrations of this compound to the appropriate wells.

-

Include control wells:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.

-

Untreated Control: Cells in medium only.

-

Blank Control: Medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][7]

4. MTT Assay:

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[8][10]

-

Return the plate to the incubator and incubate for 3-4 hours at 37°C.[9] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[8]

-

Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]

-

Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals.[8]

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

-

Calculate Percent Viability:

-

Subtract the average absorbance of the blank control from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

-

Determine IC50:

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to calculate the IC50 value. This can be performed using software such as GraphPad Prism or equivalent statistical packages.

-

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

- 1. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

Adaphostin: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaphostin (NSC 680410) is a synthetic adamantyl ester derivative of the tyrphostin AG957. It is recognized as a potent inhibitor of the p210bcr/abl tyrosine kinase, demonstrating significant activity against chronic and acute myeloid leukemia cells.[1][2] Unlike ATP-competitive inhibitors, this compound's mechanism of action is primarily linked to the generation of reactive oxygen species (ROS), which in turn induces apoptosis.[3][4][5] This unique mode of action allows it to overcome resistance to other tyrosine kinase inhibitors, such as imatinib, including in cells with the T315I mutation.[4] Studies have shown that this compound-induced apoptosis involves the modulation of multiple signal transduction pathways, including the inactivation of the Raf-1/MEK/ERK and Akt pathways and the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[6][7]

This document provides detailed information on the solubility of this compound and protocols for the preparation of stock solutions for research applications.

Data Presentation: this compound Solubility

The solubility of this compound is critical for its effective use in in vitro and in vivo studies. The following table summarizes its solubility in various solvents.

| Solvent/System | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (6.35 mM) | A 10 mM stock solution in DMSO is commonly used. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.35 mM) | Results in a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.35 mM) | Results in a clear solution.[1] |

| Phosphate-Buffered Saline (PBS) | Low | Prone to precipitation when diluting from a DMSO stock.[8] |

| Water | Insoluble | |

| Ethanol | Soluble (in theory) | Practical application may be limited. |

| 0.1 M HCl | 3 mg/mL |

Note: When diluting DMSO stock solutions in aqueous buffers like PBS or cell culture media, it is crucial to do so gradually and with vigorous mixing to minimize precipitation. The final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro applications.

Materials:

-

This compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 393.48 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 393.48 g/mol = 0.0039348 g = 3.93 mg

-

-

-

Weigh the this compound:

-

Carefully weigh out 3.93 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

-

Ensure Complete Dissolution:

-

Vortex the solution thoroughly until all the this compound has completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Protocol 2: General Protocol for In Vitro Cell Treatment

This protocol provides a general guideline for treating cells in culture with this compound.

Materials:

-

Cells of interest in culture

-

Complete cell culture medium

-

10 mM this compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Sterile, nuclease-free water

Procedure:

-

Cell Seeding:

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

-

Incubate the cells overnight to allow for attachment and recovery.

-

-

Preparation of Working Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: To avoid precipitation, add the this compound stock solution to the medium dropwise while gently vortexing. The final concentration of DMSO in the culture medium should not exceed 0.5%.

-

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).

-

-

Incubation:

-

Incubate the cells for the desired treatment duration.

-

-

Downstream Analysis:

-

Following incubation, the cells can be harvested and processed for various downstream analyses, such as apoptosis assays (e.g., Annexin V staining, caspase activity), cell viability assays (e.g., MTS, trypan blue exclusion), or Western blotting to analyze protein expression and signaling pathways.

-

Visualizations

This compound-Induced Signaling Pathway

Caption: this compound signaling pathway.

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced oxidative stress overcomes BCR/ABL mutation-dependent and -independent imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of reactive oxygen species in this compound-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in human leukemia cells by the tyrosine kinase inhibitor this compound proceeds through a RAF-1/MEK/ERK- and AKT-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tyrphostin this compound interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Adaphostin in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaphostin (NSC 680410) is a synthetic tyrphostin analog and a potent inhibitor of p210bcr/abl tyrosine kinase. It demonstrates significant activity against various leukemia cell lines, inducing apoptosis through mechanisms that involve the generation of reactive oxygen species (ROS) and the perturbation of multiple signaling pathways. As a crucial tool in cancer research and drug development, understanding the stability of this compound in commonly used solvents like dimethyl sulfoxide (DMSO) is paramount for ensuring the accuracy and reproducibility of experimental results.

This document provides detailed application notes on the long-term storage and stability of this compound in DMSO. It includes representative stability data, comprehensive experimental protocols for stability assessment, and a visualization of the key signaling pathways affected by this compound.

Long-Term Storage and Stability of this compound in DMSO

Proper storage of this compound in DMSO is critical to maintain its chemical integrity and biological activity. While specific long-term stability data for this compound is not extensively published, general recommendations for tyrphostins and other small molecule kinase inhibitors suggest that storage at low temperatures is essential. To provide a practical guideline, the following table summarizes illustrative stability data for this compound in DMSO at a concentration of 10 mM. This data is representative and should be confirmed by in-house stability studies.